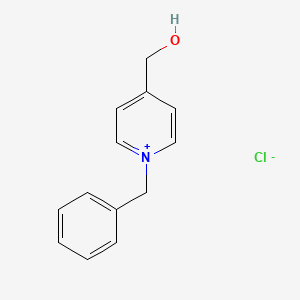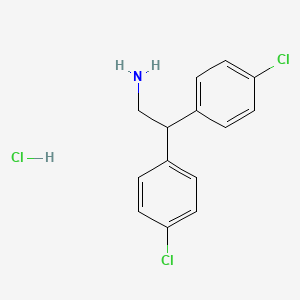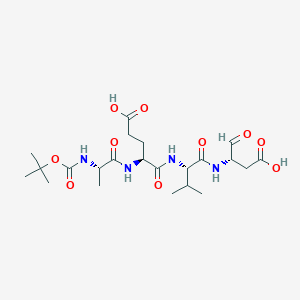
rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid
Overview
Description
Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. MK-801 has been widely used in scientific research to investigate the role of NMDA receptors in various neurological and psychiatric disorders.
Mechanism of Action
Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel of the receptor. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. This blockade of the NMDA receptor leads to the inhibition of long-term potentiation (LTP), a process that is crucial for learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. Additionally, this compound has been shown to induce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to selectively block the NMDA receptor without affecting other receptors. However, one of the major limitations of using this compound is its potential for inducing neurotoxicity at high doses. It is important to use appropriate dosages and to monitor the animals for any signs of toxicity.
Future Directions
There are several future directions for research involving rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid. One area of interest is the role of NMDA receptors in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of this compound as a therapeutic agent for psychiatric disorders such as schizophrenia. Additionally, there is a need for further research into the potential neurotoxic effects of this compound and its long-term effects on brain function.
Scientific Research Applications
Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid has been extensively used in scientific research to study the role of NMDA receptors in various neurological and psychiatric disorders. It has been shown to be effective in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to investigate the mechanisms underlying drug addiction and withdrawal.
properties
IUPAC Name |
(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUZAKABMZMHAH-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'S)-](/img/structure/B3252874.png)
![[(E)-2-Bromovinyl]cyclopropane](/img/structure/B3252888.png)
![(1S,2S)-1,2-N,N'-Bis[(methane-sulfonyl)amino]-cyclohexane](/img/structure/B3252894.png)



![(E)-3-(3,4-Difluorophenyl)-1-((3AS,6R,7AR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3A,6-methanobenzo[C]isothiazol-1-YL)prop-2-EN-1-one](/img/structure/B3252914.png)
